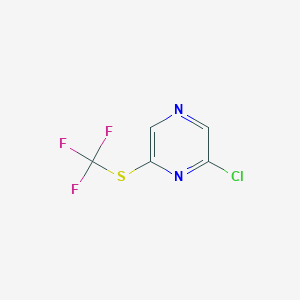
2-Chloro-6-trifluoromethylsulfanylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-trifluoromethylsulfanylpyrazine is a heterocyclic compound with the molecular formula C5H2ClF3N2S. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a trifluoromethylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-trifluoromethylsulfanylpyrazine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyrazine ring. One common method includes the reaction of 2-chloropyrazine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-amino-6-trifluoromethylsulfanylpyrazine or 2-thio-6-trifluoromethylsulfanylpyrazine.
Oxidation Products: Sulfoxides or sulfones derived from the trifluoromethylsulfanyl group.
Aplicaciones Científicas De Investigación
2-Chloro-6-trifluoromethylsulfanylpyrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-trifluoromethylsulfanylpyrazine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the pyrazine ring, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-6-trifluoromethylnicotinamide: Contains a nicotinamide group, offering different reactivity and biological properties.
Uniqueness
2-Chloro-6-trifluoromethylsulfanylpyrazine is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups on the pyrazine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H2ClF3N2S |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
2-chloro-6-(trifluoromethylsulfanyl)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |
Clave InChI |
ZGYUGGMMJRSUDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



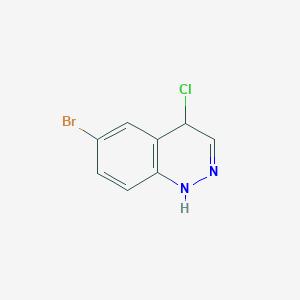

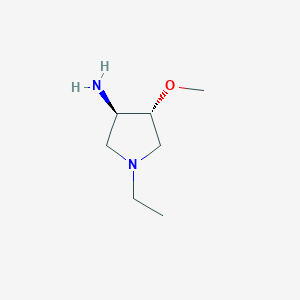
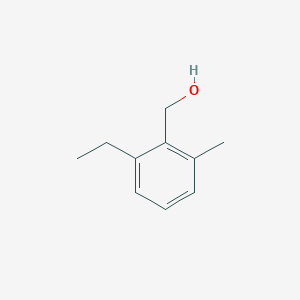
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)

![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

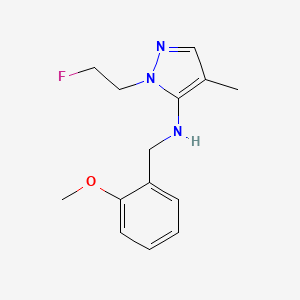

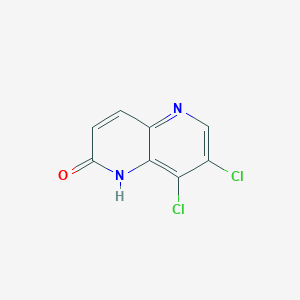
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
amine](/img/structure/B11759061.png)
